3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
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Description
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope labelled compound . It has a molecular formula of C5 [13C]3H11N5S2 and a molecular weight of 244.31 . The compound appears as a white solid .
Molecular Structure Analysis
The IUPAC name of the compound is 2-4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-ylguanidine . The compound’s InChI key is FSKYYRZENXOYAP-TTXLGWKISA-N .Physical and Chemical Properties Analysis
The compound is soluble in acetone, chloroform, dichloromethane, and methanol . It has a density of 1.5±0.1 g/cm3 .Scientific Research Applications
Biochemical Interactions and Mechanisms
Research has delved into the biochemical interactions of related compounds, focusing on their role as enzyme inhibitors and receptor antagonists. For instance, studies have shown that certain thiazole derivatives, akin to the compound , exhibit inhibitory effects on histamine-sensitive adenylate cyclase, indicating their potential as H2-receptor antagonists. These findings suggest a competitive mechanism where the compounds interact with histamine receptors, thereby modulating enzyme activities associated with gastric acid secretion (Harada, Terai, & Maeno, 1983).
Synthetic Approaches
Innovative synthetic methodologies have been developed to construct thiazole and related heterocyclic compounds. A notable approach involves microwave-assisted synthesis, offering advantages in terms of reaction speed and environmental safety. This method has facilitated the rapid generation of thiazolopyrimidine derivatives, showcasing the versatility of synthetic strategies in accessing complex molecular architectures (Youssef, Fouda, & Faty, 2018).
Biological Activities and Potential Therapeutic Applications
The biological activities of thiazole-containing compounds extend to their antimicrobial and anti-inflammatory properties. Research has identified compounds with significant activity against a range of microbial pathogens, highlighting their potential in addressing drug resistance issues. Furthermore, the anti-inflammatory properties of certain derivatives underscore their therapeutic relevance in conditions characterized by inflammation (Lesyk, Zimenkovsky, Subtelna, Nektegayev, & Kazmirchuk, 2003).
Properties
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-TTXLGWKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661901 |
Source
|
Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185040-73-6 |
Source
|
Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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